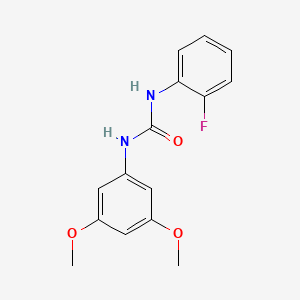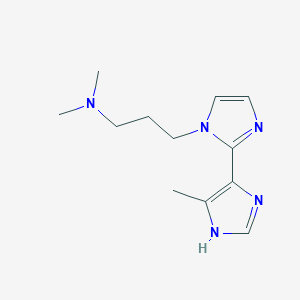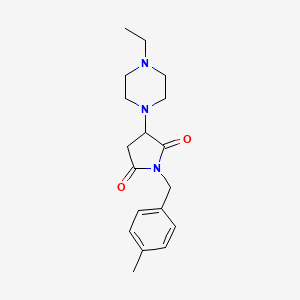
N-(3,5-dimethoxyphenyl)-N'-(2-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-N'-(2-fluorophenyl)urea, commonly known as "DFMU," is a chemical compound that has been utilized in scientific research for several decades. DFMU belongs to the class of urea derivatives and is a potent inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Inhibition of ODC by DFMU has been shown to have significant implications in several areas of scientific research.
Mechanism of Action
DFMU exerts its inhibitory effects on N-(3,5-dimethoxyphenyl)-N'-(2-fluorophenyl)urea by binding to the enzyme's active site and preventing the decarboxylation of ornithine. This, in turn, leads to a decrease in the biosynthesis of polyamines, which are essential for cell growth and proliferation. The inhibition of N-(3,5-dimethoxyphenyl)-N'-(2-fluorophenyl)urea by DFMU has been shown to have significant implications in cancer research, as cancer cells have been shown to have elevated levels of N-(3,5-dimethoxyphenyl)-N'-(2-fluorophenyl)urea.
Biochemical and Physiological Effects:
DFMU has been shown to have several biochemical and physiological effects. The inhibition of N-(3,5-dimethoxyphenyl)-N'-(2-fluorophenyl)urea by DFMU leads to a decrease in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Inhibition of polyamine biosynthesis by DFMU has been shown to have significant implications in cancer research, as cancer cells have been shown to have elevated levels of N-(3,5-dimethoxyphenyl)-N'-(2-fluorophenyl)urea. DFMU has also been shown to have anti-inflammatory effects, and several studies have investigated the potential use of DFMU in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
DFMU has several advantages in scientific research. It is a potent and specific inhibitor of N-(3,5-dimethoxyphenyl)-N'-(2-fluorophenyl)urea and has been extensively used in cancer research to investigate the role of polyamines in tumor growth. DFMU has also been shown to have anti-inflammatory effects, and several studies have investigated the potential use of DFMU in the treatment of inflammatory diseases. However, DFMU has some limitations in lab experiments. It is a complex compound to synthesize and requires careful attention to detail. Additionally, DFMU has been shown to have some toxicity in animal models, which limits its use in certain experiments.
Future Directions
DFMU has several potential future directions in scientific research. The inhibition of N-(3,5-dimethoxyphenyl)-N'-(2-fluorophenyl)urea by DFMU has been shown to have significant implications in cancer research, and several studies have investigated the potential use of DFMU in cancer therapy. DFMU has also been shown to have anti-inflammatory effects, and several studies have investigated the potential use of DFMU in the treatment of inflammatory diseases. Future research could investigate the potential use of DFMU in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Additionally, modifications to the synthesis method of DFMU could improve the yield and purity of the compound and make it more accessible for scientific research.
Synthesis Methods
DFMU can be synthesized through a multistep process involving the reaction of 3,5-dimethoxyaniline with 2-fluorobenzoyl chloride, followed by the reaction of the resulting intermediate with urea. The synthesis of DFMU is a complex process that requires careful attention to detail, and several modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
Scientific Research Applications
DFMU has been extensively used in scientific research to investigate the role of polyamines in various biological processes. Polyamines are essential for cell growth and proliferation, and the inhibition of N-(3,5-dimethoxyphenyl)-N'-(2-fluorophenyl)urea by DFMU has been shown to have significant implications in cancer research. DFMU has been used to investigate the role of polyamines in cancer cell growth and has shown promising results in inhibiting tumor growth in animal models.
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-20-11-7-10(8-12(9-11)21-2)17-15(19)18-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVOLQZJKPLZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(benzylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5484122.png)
![N-[1-(4-propyl-4H-1,2,4-triazol-3-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5484123.png)
![N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5484131.png)
![5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5484136.png)


![benzyl 4-{[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]amino}butanoate](/img/structure/B5484165.png)
![methyl 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5484166.png)
![3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene](/img/structure/B5484169.png)
![2-amino-6-(1-ethyl-1H-indol-3-yl)-4-[1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-4-yl]nicotinonitrile](/img/structure/B5484174.png)
![1-[(3-methyl-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5484176.png)

![4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5484198.png)
![N-(5-bromo-2-pyridinyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5484201.png)